molecular formula C8H16Cl2N4O B12219959 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine

1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine

Cat. No.: B12219959
M. Wt: 255.14 g/mol
InChI Key: XNKZQYCOUVUNRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine typically involves the reaction of morpholine with 1-methyl-1H-pyrazol-4-amine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine is unique due to the presence of both the morpholine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.14 g/mol

IUPAC Name

1-methyl-3-morpholin-4-ylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C8H14N4O.2ClH/c1-11-6-7(9)8(10-11)12-2-4-13-5-3-12;;/h6H,2-5,9H2,1H3;2*1H

InChI Key

XNKZQYCOUVUNRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N2CCOCC2)N.Cl.Cl

Origin of Product

United States

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